molecular formula C14H19NO3 B5656659 4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine

4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine

Cat. No.: B5656659
M. Wt: 249.30 g/mol
InChI Key: BMIQODJRPSMGNY-UHFFFAOYSA-N
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Description

4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine is a complex organic compound characterized by a benzodioxepin ring fused with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine typically involves the reaction of benzimidazolone derivatives with isocyanides in the presence of acetone. This reaction proceeds through a multi-component mechanism, incorporating two moles of acetone to yield the desired tricyclic benzodiazepine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves scalable multi-step organic reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Share a similar tricyclic structure but differ in their pharmacological profiles.

    Morpholine Derivatives: Compounds with a morpholine ring that exhibit different chemical and biological properties.

Uniqueness

4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine is unique due to its combined benzodioxepin and morpholine structures, which confer distinct chemical reactivity and potential biological activity. This dual functionality sets it apart from other compounds in its class.

Properties

IUPAC Name

4-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-4-13-11-18-14(17-10-12(13)3-1)9-15-5-7-16-8-6-15/h1-4,14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIQODJRPSMGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2OCC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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